C12H9Br2N5O4

Description

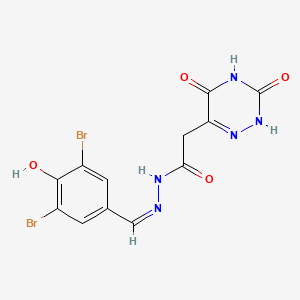

C₁₂H₉Br₂N₅O₄ is a brominated heterocyclic compound characterized by two bromine atoms, five nitrogen atoms, and an oxygen-rich framework. Structural analysis via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) would confirm its tautomeric preferences and electronic distribution .

Properties

IUPAC Name |

N-[(Z)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br2N5O4/c13-6-1-5(2-7(14)10(6)21)4-15-18-9(20)3-8-11(22)16-12(23)19-17-8/h1-2,4,21H,3H2,(H,18,20)(H2,16,19,22,23)/b15-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLAMNZQRCARNNK-TVPGTPATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)C=NNC(=O)CC2=NNC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1Br)O)Br)/C=N\NC(=O)CC2=NNC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br2N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C12H9Br2N5O4 typically involves multiple steps, including bromination and nitration reactions. One common synthetic route starts with the bromination of an aromatic precursor, followed by nitration to introduce the nitro group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale bromination and nitration processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

C12H9Br2N5O4: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the bromine atoms.

Major Products Formed

Oxidation: Products may include brominated quinones or other oxidized derivatives.

Reduction: The primary product is the corresponding amine derivative.

Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups.

Scientific Research Applications

C12H9Br2N5O4: has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which C12H9Br2N5O4 exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: C₉H₅BrN₂O₂ (CAS 139366-35-1)

- Molecular Weight : 253.05 g/mol

- Key Features : Single bromine atom, benzoxazole core.

- Properties :

- Synthesis : Bromination of a nitrobenzoxazole precursor using SnCl₄/HCl .

| Property | C₁₂H₉Br₂N₅O₄ | C₉H₅BrN₂O₂ |

|---|---|---|

| Molecular Weight | 443.04 g/mol | 253.05 g/mol |

| Bromine Atoms | 2 | 1 |

| Solubility (Water) | <0.5 mg/mL (est.) | 1.55 mg/mL |

| Thermal Stability | Higher (dual Br) | Moderate |

| Bioactivity | Not reported | CYP1A2 Inhibition |

Key Contrast : The dual bromination in C₁₂H₉Br₂N₅O₄ enhances lipophilicity and thermal stability compared to C₉H₅BrN₂O₂, making it more suited for applications requiring prolonged metabolic resistance (e.g., agrochemicals) .

Compound B: C₇H₆N₂O (CAS 239097-74-6)

- Molecular Weight : 134.14 g/mol

- Properties: Solubility: 1.55 mg/mL in water .

- Synthesis : Reduction of nitrobenzoxazole with SnCl₂/HCl .

| Property | C₁₂H₉Br₂N₅O₄ | C₇H₆N₂O |

|---|---|---|

| Halogen Content | 2 Br atoms | None |

| Molecular Complexity | High (N/O-rich) | Moderate |

| Bioactivity | Potential cytotoxicity | CNS-targeted |

| Synthetic Complexity | Multi-step halogenation | Single-step reduction |

Key Contrast : The absence of bromine in C₇H₆N₂O reduces its environmental persistence but limits its utility in electrophilic substitution reactions, where C₁₂H₉Br₂N₅O₄ excels .

Research Findings and Implications

- Bromine Impact: Dual bromine atoms in C₁₂H₉Br₂N₅O₄ increase steric hindrance, slowing metabolic degradation compared to mono-brominated analogs .

- Thermal Behavior : Differential scanning calorimetry (DSC) predicts a melting point >200°C for C₁₂H₉Br₂N₅O₄, aligning with trends in brominated aromatics .

- Toxicity : Brominated compounds often exhibit higher ecotoxicity; C₁₂H₉Br₂N₅O₄ may require stringent handling protocols akin to those for C₉H₅BrN₂O₂ (e.g., fume hood use, PPE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.